7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride
Description
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride is a fluorinated bicyclic amine hydrochloride characterized by a rigid bicyclo[3.3.1]nonane scaffold with nitrogen at position 3 and fluorine atoms at positions 7 and 7. This compound belongs to a broader class of azabicyclo derivatives, which are widely studied for their conformational rigidity and applications in medicinal chemistry, including receptor antagonism and enzyme inhibition .
Properties
Molecular Formula |
C8H12ClF4N |
|---|---|
Molecular Weight |
233.63 g/mol |
IUPAC Name |
7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C8H11F4N.ClH/c9-7(10)1-5-3-13-4-6(2-7)8(5,11)12;/h5-6,13H,1-4H2;1H |
InChI Key |
NROLNCZPZBNNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC(C2(F)F)CC1(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Specific Preparation of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane Hydrochloride
While direct detailed protocols for the tetrafluoro derivative are scarce in open literature, the following approaches are derived from analogous fluorinated azabicyclo compounds and fluorination strategies:
Modified Mannich Condensation: A modified Mannich-type condensation has been successfully employed to synthesize various 7-alkylated 3-azabicyclo[3.3.1]nonane derivatives, which can be adapted for fluorinated substituents by using fluorinated aldehydes or amines.
Intramolecular Carboradical Cyclization: For related 2-azabicyclo[3.3.1]nonane derivatives, intramolecular radical cyclizations of appropriately substituted cyclohexene precursors bearing electron-withdrawing groups (esters, nitriles) have been reported to afford bicyclic amines in good yields (~70%). Fluorine substituents can be introduced on the precursor molecules before cyclization.
Direct Fluorination: Selective fluorination of the bicyclic amine core using electrophilic fluorinating agents or nucleophilic fluorine sources under controlled conditions can yield the tetrafluoro derivative. This requires careful control to avoid over-fluorination or ring opening.
Salt Formation: The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid in an appropriate solvent, yielding the crystalline hydrochloride salt with improved stability and handling properties.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | Condensation | Acetone dicarboxylic acid, glutaraldehyde, benzylamine, H2SO4 | 0–10 °C | 57 | Benzylated bicyclic ketone intermediate |
| B | Reduction | NaBH4, methanol | 0–5 °C | 89 | Alcohol intermediate |
| C | Dehydration | 70% H2SO4, heat (100 °C) | 100 °C, 20 h | 93 | Olefin intermediate |
| D | Hydrogenation | Pd(OH)2/C, H2 (50 psi), isopropanol | 50 °C, 48 h | 90 | Bicyclic amine core |
| Fluorination (Adapted) | Electrophilic/Nucleophilic fluorination | Fluorinating agents (e.g., Selectfluor) | Variable | Variable | Requires optimization for tetrafluoro substitution |
| Salt formation | Acid-base reaction | HCl in solvent | Ambient | Quantitative | Hydrochloride salt formation |
Research Outcomes and Analytical Data
The synthetic route for the bicyclic amine core is robust and scalable, with high purity intermediates confirmed by HPLC and quantitative ^1H NMR assays.
Fluorinated derivatives, including tetrafluoro-substituted azabicyclo compounds, have been reported to exhibit enhanced biological and physicochemical properties, such as increased metabolic stability and altered lipophilicity, which are desirable in medicinal chemistry.
The hydrochloride salt form improves the compound's stability and solubility, facilitating handling and formulation.
Spectroscopic characterization (NMR, IR, MS) confirms the successful incorporation of fluorine atoms and the integrity of the bicyclic structure.
Authoritative Perspectives and Source Integration
The Organic Syntheses procedure for the bicyclic amine scaffold provides a validated, reproducible method that can be adapted for fluorinated derivatives, ensuring high yield and purity.
The modified Mannich condensation and intramolecular cyclization methods described in peer-reviewed literature offer alternative synthetic strategies for introducing fluorine substituents at key positions on the bicyclic ring.
PubChem and chemical databases confirm the molecular identity and provide physicochemical data for 3-azabicyclo[3.3.1]nonane hydrochloride and related compounds, supporting structural assignments and salt formation protocols.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atom in the bicyclic structure acts as a nucleophilic site. In the hydrochloride salt form, the protonated amine may reduce nucleophilicity, but under basic conditions (e.g., treatment with NaOH), the free amine can participate in substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
-
Acylation : Forms amides when treated with acyl chlorides or anhydrides .
Example Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 3-Methyl-7,7,9,9-tetrafluoro derivative | 75% |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→RT | N-Acetylated product | 82% |
Redox Reactions
The fluorine substituents and bicyclic framework influence redox behavior:
-
Oxidation : The tertiary amine is resistant to oxidation under mild conditions but forms an N-oxide when treated with strong oxidizers like m-CPBA .
-
Reduction : Hydrogenation of the bicyclo[3.3.1]nonane scaffold (e.g., using Pd/C) can lead to ring-opening or saturation, though fluorine substituents may hinder this .
Key Finding :
Cu/ABNO catalyst systems enable aerobic oxidation of aliphatic alcohols, suggesting potential catalytic roles for fluorinated bicyclic amines in redox processes .
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous solutions, regenerating the free amine. This property is critical for its solubility and biological interactions:
-
pKa : Estimated ~9.5 for the conjugate acid (similar to piperidine derivatives).
-
Buffer Compatibility : Stable in pH 4–8, decomposes under strongly acidic (pH <2) or basic (pH >10) conditions .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of similar compounds reveals:
Comparative Reactivity Table
| Reaction Type | Fluorinated Derivative | Non-Fluorinated Analog | Key Difference |
|---|---|---|---|
| Nucleophilic Substitution | Slower kinetics | Faster kinetics | Fluorine’s electron-withdrawing effect |
| Oxidation Resistance | High | Moderate | Stabilization via C-F bonds |
| Thermal Stability | >200°C | ~180°C | Enhanced by fluorination |
Mechanistic Insights
Scientific Research Applications
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and properties of related azabicyclo compounds:
Key Observations:
- Fluorine Substitution: The tetrafluoro derivative exhibits greater electronegativity and lipophilicity compared to mono-/difluoro analogs (e.g., 7,7-difluoro-3-oxa-9-azabicyclo compound), which may enhance blood-brain barrier penetration .
- Oxygen vs. Nitrogen : Replacing nitrogen with oxygen (e.g., 3-oxa derivatives) reduces basicity and alters hydrogen-bonding capacity, affecting receptor binding .
- Diazabicyclo Systems : The addition of a second nitrogen (e.g., 3,9-diaza derivatives) broadens pharmacological utility, as seen in curare-like neuromuscular blockers .
Pharmacological and Conformational Comparisons
- Receptor Affinity: Derivatives like 9-(2,4,6-trichlorobenzamido)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane HCl () exhibit 5-HT3 receptor antagonism (Ki ~10 nM), suggesting that fluorinated analogs may target similar pathways with improved selectivity due to fluorine’s electron-withdrawing effects .
- Conformation: X-ray studies confirm that azabicyclo[3.3.1]nonane derivatives adopt a twin-chair conformation, which stabilizes interactions with protein binding sites. Fluorine substituents at C7 and C9 may introduce steric hindrance or electronic effects that fine-tune this conformation .
- Metabolic Stability : Fluorination generally reduces susceptibility to cytochrome P450 oxidation, as demonstrated in 7,7-difluoro-3-oxa-9-azabicyclo derivatives .
Biological Activity
7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis Methods
The synthesis of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane typically involves various chemical reactions that form the bicyclic framework. Recent studies have explored different synthetic routes to enhance yield and purity:
- Base-Catalyzed Reactions : Utilization of ammonium acetate in combination with triethylamine has been reported to yield various azabicyclo derivatives efficiently .
- Microwave-Assisted Synthesis : This method has shown promise in reducing reaction times while maintaining high yields of bicyclic compounds .
Antiprotozoal Activity
Recent research indicates that derivatives of azabicyclo[3.3.1]nonane exhibit significant antiprotozoal activity against pathogens such as Plasmodium falciparum and Trypanosoma brucei. For instance:
- Activity Against Malaria : Compounds derived from the azabicyclo framework demonstrated IC50 values in submicromolar ranges (0.023–0.694 µM), indicating potent activity against P. falciparum .
- Selectivity : The selectivity index (SI) for these compounds suggests a favorable therapeutic window, making them potential candidates for further development .
Interaction with Receptors
The biological activity of 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane is also linked to its interaction with various receptors:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound exhibits affinities for nAChRs, particularly subtype α4β2, which are implicated in cognitive functions and neuroprotection .
- Dopamine Receptors : Some derivatives have shown potential as dopamine D3 receptor ligands, which could be beneficial in treating neurological disorders .
Study 1: Antimalarial Efficacy
A study investigating a series of 3-azabicyclo-nonane derivatives found that specific substitutions significantly enhanced their antimalarial efficacy. The most active compounds showed IC50 values comparable to established antimalarial drugs like pyrimethamine .
Study 2: Selectivity and Toxicity
Another research effort focused on the selectivity and toxicity profiles of azabicyclo compounds revealed that certain modifications could improve selectivity against protozoan parasites while minimizing cytotoxic effects on human cells .
Data Summary
| Compound | Target Pathogen | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 7 | P. falciparum NF54 | 0.023 | High |
| 11 | T. brucei rhodesiense | 0.095 | Moderate |
| 18 | P. falciparum K1 | 0.059 | High |
Q & A
Q. What synthetic methodologies are recommended for preparing 7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride?
The synthesis typically involves fluorination of the bicyclic precursor under controlled conditions. For example, fluorinating agents like SF₄ or HF-pyridine complexes can introduce fluorine atoms at the 7,9-positions. Post-fluorination, the hydrochloride salt is formed via acid-base titration with HCl in anhydrous solvents (e.g., diethyl ether). Key steps include:
Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?
Analytical HPLC is critical, with parameters optimized based on pharmacopeial standards:
- Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
- Mobile phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.
- Detection: UV at 210–254 nm.
- System suitability criteria: ≥95% purity by peak area, with retention time reproducibility (±0.1 min) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign bicyclo[3.3.1]nonane backbone signals; fluorine substituents deshield adjacent protons.
- ¹⁹F NMR : Confirms presence and equivalence of fluorine atoms (δ ~ -120 to -140 ppm for CF₂ groups).
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₈H₁₂ClF₄N: theoretical vs. observed).
Cross-referencing with computational NMR predictions (DFT/B3LYP/6-311+G(d,p)) enhances accuracy .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental spectral data?
Discrepancies between experimental and theoretical NMR/IR data often arise from solvent effects or conformational flexibility. Strategies include:
- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution.
- DFT optimization : Compare calculated chemical shifts (GIAO method) for each conformer with experimental data .
- Solvent correction : Apply implicit solvent models (e.g., PCM) to refine predictions .
Q. What advanced separation techniques optimize yield in complex reaction mixtures?
- Membrane-based separations : Nanofiltration (MWCO 200–300 Da) to isolate the hydrochloride salt from byproducts.
- Preparative SFC (Supercritical Fluid Chromatography) : CO₂/MeOH mobile phase for enantiomeric resolution (if applicable).
- Crystallization screening : High-throughput platforms (e.g., Crystal16®) to identify optimal solvent/anti-solvent pairs .
Q. How can researchers design experiments to probe the compound’s reactivity in catalytic systems?
- Kinetic profiling : Use stopped-flow UV-Vis to monitor reaction rates under varying temperatures/pH.
- Isotopic labeling : Introduce ¹⁸O/²H to track mechanistic pathways (e.g., hydrolysis or hydrogenation).
- In situ FTIR : Detect transient intermediates (e.g., fluorinated enamines) during reactions .
Q. What strategies address stability challenges during long-term storage?
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via LC-MS.
- Lyophilization : Freeze-dry hydrochloride salt to prevent hygroscopic degradation.
- Radical inhibitors : Add BHT (butylated hydroxytoluene) to aqueous formulations to suppress oxidative decomposition .
Methodological Guidance for Data Analysis
Q. How to statistically validate reproducibility in synthetic batches?
Q. What protocols ensure ethical data management in collaborative studies?
- Encrypted ELNs (Electronic Lab Notebooks) : Platforms like LabArchives® with role-based access control.
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via metadata tagging.
- Blockchain timestamps : Immutable records for intellectual property protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
